2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate
Overview
Description
2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities and are key molecules in various biological systems, including DNA and RNA
Preparation Methods
The synthesis of 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can improve yield and reduce reaction time . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like bismuth nitrate pentahydrate . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and antiviral agents.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora kinase A, an enzyme involved in cell cycle regulation and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(benzylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate include:
2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound has similar structural features but different biological activities.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with applications in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c31-25(28-17-20-10-4-1-5-11-20)18-33-26(32)19-34-27-29-23(21-12-6-2-7-13-21)16-24(30-27)22-14-8-3-9-15-22/h1-16H,17-19H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZUTFGVHTVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137093 | |
Record name | 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296878-31-4 | |
Record name | 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296878-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2-[(phenylmethyl)amino]ethyl 2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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